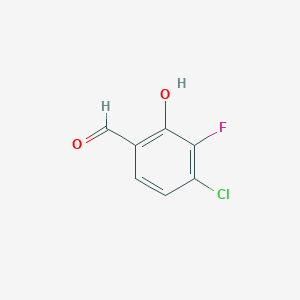

4-Chloro-3-fluoro-2-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-fluoro-2-hydroxybenzaldehyde is a compound that can be associated with various chlorinated hydroxybenzaldehydes and their derivatives. These compounds are of interest due to their potential applications in different fields such as analytical chemistry, materials science, and pharmaceuticals. The presence of halogen atoms like chlorine and fluorine in the molecule can significantly affect its physical, chemical, and spectral properties.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can involve various methods, including oxidation reactions and substitution reactions. For instance, a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was synthesized through oxidation followed by hydrolysis, achieving a total yield of 71.6% . This suggests that similar methods could potentially be applied to synthesize this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be studied using various spectroscopic techniques. For example, FT-IR and FT-Raman spectroscopy have been used to analyze the vibrational modes of 4-chloro-3-nitrobenzaldehyde, which could provide insights into the structural aspects of this compound due to the similarity in substitution patterns . Additionally, NMR spectroscopy has been employed to study chlorinated dihydroxybenzaldehydes, which could be relevant for understanding the electronic environment of the chloro and hydroxy groups in the target compound .

Chemical Reactions Analysis

Chlorinated hydroxybenzaldehydes can participate in various chemical reactions, including the formation of Schiff bases. The cholesterol appended hydroxybenzaldehyde derived Schiff bases have been designed for the detection of metal ions, indicating that this compound could potentially form Schiff bases that might be used in sensing applications . The presence of reactive functional groups such as aldehyde and hydroxy groups in the molecule opens up possibilities for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzaldehydes can be influenced by the position and number of halogen substituents. Gas-liquid chromatographic analyses have been used to separate a mixture of chlorinated 4-hydroxybenzaldehydes, providing retention data that could be relevant for understanding the chromatographic behavior of this compound . The study of hydrogen bonding, dimerization, and vibrational modes in chlorinated hydroxybenzaldehydes through vibrational and ab initio studies can also shed light on the intermolecular interactions and stability of such compounds .

科学的研究の応用

Synthesis and Application in Cancer Research

4-Chloro-3-fluoro-2-hydroxybenzaldehyde and its analogs have been synthesized and utilized in cancer research. For instance, fluorinated benzaldehydes have been used to synthesize fluoro-substituted stilbenes, some of which, like 3-deoxy-3-fluoro-combretastatin A-4, retain potent cell growth inhibitory properties similar to combretastatin A-4, indicating their potential in anticancer therapy (Lawrence et al., 2003).

Chemical Synthesis and Optimization

The chemical synthesis of this compound and its derivatives involves optimizing various reactions. For example, 4-Fluoro-3-phenoxybenzaldehyde was synthesized using the Sommelet reaction, highlighting the chemical versatility and the range of derivatives that can be obtained from these compounds. The synthesis process involved chlorination and reaction with dibenzoyl peroxide and CCl_4, followed by a reaction involving hexamethylenetetramine and aqueous HAc (Zhao Wenxian et al., 2005). Moreover, studies focused on synthesizing key intermediates of herbicides using this compound, indicating its role in agricultural chemistry (Zhou Yu, 2002).

Characterization and Physicochemical Properties

The characterization and understanding of the physicochemical properties of these compounds are essential. For instance, a study provided a comprehensive analysis of 4-Chloro-3-fluorobenzaldehyde (CFB) using X-ray diffraction, FT-IR, and Raman techniques. It explored the conformational isomers and examined the optimized geometrical parameters, normal mode frequencies, and vibrational assignments, contributing to the fundamental understanding of the molecule's structure and behavior (Parlak et al., 2014).

Safety and Hazards

The safety information for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for “4-Chloro-3-fluoro-2-hydroxybenzaldehyde” were not found, similar compounds such as “3-fluoro-2-hydroxybenzaldehyde” have been used to synthesize fluorinated bicyclic heterocycles . This suggests potential applications in the synthesis of complex organic compounds.

作用機序

Target of Action

Similar compounds such as 3-fluoro-4-hydroxybenzaldehyde have been used in the synthesis of key intermediates for drugs like roflumilast , which is a selective phosphodiesterase-4 inhibitor used for treating chronic obstructive pulmonary disease (COPD).

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Related compounds have been implicated in pathways involving the synthesis of drug intermediates .

Result of Action

Similar compounds have been used in the synthesis of pharmaceuticals, suggesting potential therapeutic applications .

特性

IUPAC Name |

4-chloro-3-fluoro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUQUXFPLCOSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

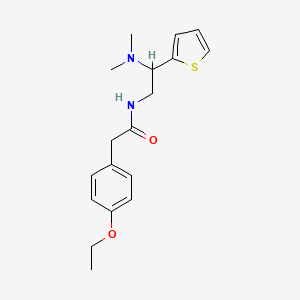

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

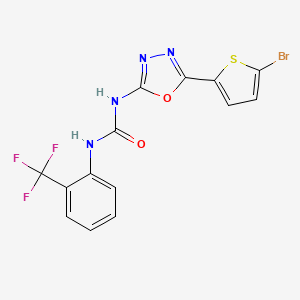

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

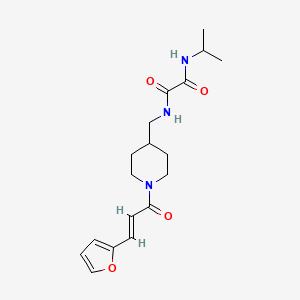

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)